molecular formula C4H6N2S4.Mn<br>C4H6N2S4Mn . C4H6N2S4Zn<br>C4H8N2S4 B091688 Ethylenebisdithiocarbamic acid CAS No. 111-54-6

Ethylenebisdithiocarbamic acid

Cat. No. B091688
CAS RN: 111-54-6
M. Wt: 212.4 g/mol
InChI Key: AWYFNIZYMPNGAI-UHFFFAOYSA-N
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Description

Ethylenebisdithiocarbamic acid (EBDC) is a chemical compound used in various industries due to its properties as a slimicide, vulcanization accelerator, antioxidant, and scavenger in wastewater treatment. Humans are exposed to EBDCs from environmental sources, and the exposure is particularly chronic for workers in industries where EBDCs are utilized. EBDCs and their metabolite, ethylenethiourea (ETU), have shown significant toxic effects in animal species, and there is concern that they may be carcinogenic to humans. Due to the lack of definitive information regarding human risk, further studies and regular surveillance of workers with high levels of exposure to EBDCs are recommended .

Synthesis Analysis

The synthesis of EBDCs is not directly discussed in the provided papers. However, the degradation product of EBDCs, ETU, has been studied. ETU is a carcinogenic degradation product of EBDC fungicides, and its biological activity is attributed to oxidation products. The reaction of ETU with hydrogen peroxide (H2O2) was examined, and various products were identified through 1H NMR spectroscopy, including sulfenic, sulfinic, and sulfonic acids, as well as imidazoline and ethyleneurea .

Molecular Structure Analysis

The molecular structure of EBDCs and their degradation products is complex. The oxidation of ETU leads to the formation of several products with different molecular structures, such as sulfenic, sulfinic, and sulfonic acids, which are identified by their characteristic NMR signals. These products are formed through different pathways depending on the pH of the medium .

Chemical Reactions Analysis

EBDCs undergo degradation to form ETU, which can further react with H2O2 to yield various oxidation products. The reaction proceeds mainly through the sulfinic acid to imidazoline in acidic medium and the S-oxide to ethyleneurea in basic medium. These reactions are significant as they can lead to the formation of compounds that can react with proteins, such as albumin, which was radiolabeled by the oxidation products of ETU in the presence of H2O2. This protein modification could be prevented by glutathione, suggesting a potential pathway for mitigating the toxic effects of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of EBDCs and ETU are crucial for understanding their behavior in the environment and their potential health hazards. The ETU content in EBDC formulations has been determined using reversed-phase chromatography, which is a simple and rapid method. The analyzed products generally contain less than 0.2% ETU, except for formulations older than three years. It was also observed that ETU levels in stored samples could increase by 30 to 80% after two years . Additionally, ETU has been used as an indicator of exposure to EBDC fungicides in air and urine, with varying concentrations depending on the protective measures used and the type of agricultural activity .

Scientific Research Applications

  • Fungicide Exposure Monitoring : Ethylenebisdithiocarbamates (EBDCs), derived from ethylenebisdithiocarbamic acid, are extensively used as fungicides. Ethylenethiourea (ETU), a decomposition product of EBDCs, serves as an indicator of exposure to these fungicides in agricultural settings. Studies have focused on measuring ETU levels in air and urine samples of workers exposed to EBDCs, highlighting occupational health concerns (Kurttio & Savolainen, 1990).

  • Health Risk Assessment : EBDCs and ETU, their metabolite, pose potential health hazards. Chronic exposure to EBDCs occurs in various industries due to their applications as slimicides, antioxidants, and other uses. The toxic effects of ETU, particularly its teratogenic and carcinogenic properties, have raised concerns about human health risks (Houeto, Bindoula, & Hoffman, 1995).

  • Analytical Detection Methods : Research has developed and validated methods for determining EBDCs in food products. These methods involve transforming EBDCs into detectable compounds and then utilizing techniques like liquid chromatography with tandem mass spectrometry for precise measurement. Such analytical methods are crucial for ensuring food safety and regulatory compliance (Hayama & Takada, 2008).

  • Thyroid Disruption : EBDCs and ETU have been identified as disruptors of thyroid function. Studies have focused on understanding their impact on thyroid peroxidase activity, which plays a critical role in thyroid hormone biosynthesis. This research is significant in understanding the endocrine-disrupting potential of these compounds (Marinovich et al., 1997).

  • Environmental Degradation Studies : Investigations into the stability and degradation of ethylenebisdithiocarbamate fungicides and their products like ETU in environmental settings, such as aquifers, are crucial. These studies help in assessing the potential environmental impact and contamination risks of these chemicals (Jacobsen & Bossi, 1997).

  • Occupational Health Surveillance : Research has been conducted to correlate levels of ETU in blood and urine with the incidence of thyroid gland disorders in workers exposed to EBDCs. Such studies emphasize the need for medical surveillance among workers handling these compounds to detect and manage health disorders early (Panganiban et al., 2003).

Safety And Hazards

Inhalation of Ethylenebisdithiocarbamic acid may be harmful, and contact may cause burns to skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases . It is also noted that thiocarbamates and dithiocarbamates are incompatible with acids, peroxides, and acid halides .

properties

IUPAC Name

2-(dithiocarboxyamino)ethylcarbamodithioic acid
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InChI

InChI=1S/C4H8N2S4/c7-3(8)5-1-2-6-4(9)10/h1-2H2,(H2,5,7,8)(H2,6,9,10)
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InChI Key

AWYFNIZYMPNGAI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CNC(=S)S)NC(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8N2S4
Source PubChem
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Related CAS

10039-34-6 (di-potassium salt), 142-59-6 (di-hydrochloride salt), 3566-10-7 (unspecified hydrochloride salt)
Record name Ethylenebisdithiocarbamic acid
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DSSTOX Substance ID

DTXSID5043972
Record name Ethylenebis[dithiocarbamic acid]
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Molecular Weight

212.4 g/mol
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Physical Description

Zineb appears as an off-white powder. Used as a fungicide., Light colored solid; [ICSC], Available as gray-yellow powder with a musty odor containing 80% product and 20% other surfactants and diluents; [AIHA], Very unstable solid; [CAMEO], YELLOW POWDER., GREYISH-YELLOW POWDER., An off-white, or pale yellow powder.
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Boiling Point

decomposes
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Flash Point

138 °C (280 °F), 137.8 °C (tag open cup), 90 °C, 138 °C o.c., 194 °F
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Record name ZINEB
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), Soluble in carbon disulfide, pyridine, Soluble in chloroform, Soluble in benzene, Practically insoluble in common organic solvents. Dissolves in some chelating agents, for example salts of ethylediaminetetra-acetic acid, from which it cannot be recovered., In water, about 10 mg/L at 25 °C, In water, 6.2 ppm, pH 7.5, 25 °C, Insoluble in water, Insoluble in most organic solvents; dissolves in solutions of powerful chelating agents but cannot be recovered from them, Solubility in water: none
Record name ZINEB
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Record name Zineb
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Record name Mancozeb
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Density

Approx 1.74 at 20 °C, 1.99 g/mL at 20 °C, Relative density (water = 1): 1.92
Record name Zineb
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Record name Mancozeb
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Vapor Pressure

0.00000008 [mmHg], 0.0000149 [mmHg], VP: 1.0X10-7 mm Hg at 25 °C, <7.50X10-8 mm Hg at 20 °C, 7.50X10-8 mm Hg at 20 °C, 9.8X10-8 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, <7.4x10-8 mmHg
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Record name Ethylenebisdithiocarbamic acid
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Record name Mancozeb
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Record name ZINEB
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Mechanism of Action

... This study demonstrates that non-toxic doses of pesticides can induce cellular changes that increase cell sensitivity to other toxins or stress. Pesticide exposure is an environmental risk factor for Parkinson's disease. Manganese (Mn) is essential but high dose exposure may result in neurological dysfunction. Mn-containing dithiocarbamates, maneb (MB) and mancozeb (MZ), are primarily used as pesticides. Studies have shown that MB can augment dopaminergic damage triggered by sub-toxic doses of Parkinsonian mimetic MPTP. However, the mechanism underlying this effect is not clear. Activation of nuclear factor kappa B (NF-kB) has been implicated in MPTP toxicity. Mn stimulates the activation of NF-kB and subsequently induces neuronal injury via an NF-kB dependent mechanism. We speculate that MB and MZ enhance MPTP active metabolite (methyl-4-phenylpyridine ion, MPP(+)) toxicity by activating NF-kB. The activation of NF-kB was observed using Western blot analysis and NF-kB response element driven Luciferase reporter assay. Western blot data demonstrated the nuclear translocation of NF-kB p65 and the degradation of IkB-alpha after MB and MZ 4-hr treatments. Results of NF-kB response element luciferase reporter assay confirmed that MB and MZ activated NF-kB. The NF-kB inhibitor (SN50) was also shown to alleviate cytotoxicity induced by co-treatment of MB or MZ and MPP(+). This study demonstrates that activation of NF-kB is responsible for the potentiated toxic effect of MB and MZ on MPP(+) induced cytotoxicity., Mancozeb (manganese/zinc ethylene bis-dithiocarbamate) is an organometallic fungicide that has been associated with human neurotoxicity and neurodegeneration. In a high-throughput screen for modulators of KCNQ2 channel, a fundamental player modulating neuronal excitability, Mancozeb, was found to significantly potentiate KCNQ2 activity. Mancozeb was validated electrophysiologically as a KCNQ2 activator with an EC50 value of 0.92 +/- 0.23 uM. Further examination showed that manganese but not zinc ethylene bis-dithiocarbamate is the active component for the positive modulation effects. In addition, the compounds are effective when the metal ions are substituted by iron but lack potentiation activity when the metal ions are substituted by sodium, signifying the importance of the metal ion. However, the iron (Fe(3+)) alone, organic ligands alone or the mixture of iron with the organic ligand did not show any potentiation effect, suggesting as the active ingredient is a specific complex rather than two separate additive or synergistic components. Our study suggests that potentiation on KCNQ2 potassium channels might be the possible mechanism of Mancozeb toxicity in the nervous system., Toxicogenomics has the potential to elucidate gene-environment interactions to identify genes that are affected by a particular chemical at the early stages of the toxicological response and to establish parallelisms between different organisms. The fungicide mancozeb, widely used in agriculture, is an ethylene-bis-dithiocarbamate complex with manganese and zinc. Exposure to this pesticide has been linked to the development of idiopathic Parkinson's disease and cancer. Given that many signaling pathways and their molecular components are substantially conserved among eukaryotic organisms, we used Saccharomyces cerevisiae to get insights into the molecular mechanisms of mancozeb toxicity and adaptation based on expression proteomics. The early global response to mancozeb was analyzed by quantitative proteomics using 2-DE. The target genes (e.g. TSA1, TSA2, SOD1, SOD2, AHP1, GRE2, GRX1, CYS3, PRE3, PRE6, PRE8, PRE9, EFT1, RPS5, TIF11, HSP31, HSP26, HSP104, HSP60, HSP70-family) and the putative main transcription activators (e.g. Yap1, Msn2/Msn4, Met4, Hsf1, Aft1, Pdr1, Skn7, Rpn4p, Gcn4) of the complex mancozeb-induced expression changes are related with yeast response to stress, in particular to oxidative stress, protein translation initiation and protein folding, disassembling of protein aggregates and degradation of damaged proteins. ..., Animal studies offer evidence for the basis of a mechanistic association with some pesticides and the development of PD or Parkinsonian features. Two fungicides, mancozeb and maneb, have dose-dependent toxicity on dopaminergic cells in rats. Both the organic component of the fungicide as well as the manganese ion contributed to the toxicity ..., For more Mechanism of Action (Complete) data for Mancozeb (6 total), please visit the HSDB record page.
Record name Mancozeb
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Impurities

Many commercial samples of ... Zineb ... have been shown to contain ethylenethiourea., After storage of Zineb in darkness, ethylenethiourea, ethylenethiuram mono- and disulfide, trace of sulfur, and one unidentified compound were observed., Ethylenethiourea contents of ethylenebisdithiocarbamate formulations (carcinogenic and teratogenic fungicides) were determined by reversed phase chromatography. The method was simple, rapid (25 min) and allowed control of analysis time to minimize ethylenethiourea formation from intermediary degradation products in soln. Analyzed products contained less than 0.2% ethylenethiourea except for greater than 3 yr old formulations. /Ethylenebisdithiocarbamate formulations/
Record name Zineb
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Record name Ethylenebisdithiocarbamic acid
Source Hazardous Substances Data Bank (HSDB)
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Product Name

Ethylenebisdithiocarbamic acid

Color/Form

Powder or crystals from chloroform + alcohol, Light-tan solid, WHITE POWDER OR CRYSTALS, Pale yellow powder, Unstable liquid, Greyish-yellow free-flowing powder, Yellowish powder

CAS RN

12122-67-7, 111-54-6, 8018-01-7
Record name ZINEB
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Record name Ethylenebis[dithiocarbamic acid]
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Record name Manganese, [N-[2-[(dithiocarboxy)amino]ethyl]carbamodithioato(2-)-κS,κS']-, mixt. with [N-[2-[(dithiocarboxy)amino]ethyl]carbamodithioato(2-)-κS,κS']zinc
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Record name ETHYLENEBISDITHIOCARBAMIC ACID
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Melting Point

157 °C (decomposes), 172 °C (decomposes), 314.6 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethylenebisdithiocarbamic acid
Reactant of Route 2
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Ethylenebisdithiocarbamic acid
Reactant of Route 3
Ethylenebisdithiocarbamic acid
Reactant of Route 4
Ethylenebisdithiocarbamic acid

Citations

For This Compound
93
Citations
J Muchová, J Macko, Ľ Bystrický, V Bátora - Chem. zvestí, 1982 - chempap.org
… Different metal salts of ethylenebisdithiocarbamic acid represent the most important and frequently used group of organic fungicides in the practice [1]. During recent years, these …
Number of citations: 4 chempap.org
S Gergely, J Garaj - Chem. Papers Chem. Zvesti, 1988 - chemicalpapers.com
At present the salts of ethylenebisdithiocarbamic acid (H2EBDTC) are widely used for protection of plants against fungous diseases. The Zn (II) salt [1] and Mn (II) salt [2] which have …
Number of citations: 7 www.chemicalpapers.com
Y Hanada, T Tanizaki, M Koga, H Shiraishi… - Analytical …, 2002 - jstage.jst.go.jp
… The derivatized ethylenebisdithiocarbamic acid dimethyl ester is introduced into an LC/MS equipped with a negative ion electrospray ionization interface. Identification of the compound …
Number of citations: 46 www.jstage.jst.go.jp
HL Klopping - The Journal of Organic Chemistry, 1961 - ACS Publications
… This method, which involves inactivation of the —NH— groups of I toward II, consists in reaction of an emulsion containing free ethylenebisdithiocarbamic acid (IX), water, arid an inert …
Number of citations: 2 pubs.acs.org
Š Gergely, J Garaj - Chemical Papers, 1988 - chempap.org
… The aim of this study has been to determine the values of solubility product of the salts of ethylenebisdithiocarbamic acid containing the following cations: Mn2 + , Zn2 + , Ni2 + , Co2 + , …
Number of citations: 2 chempap.org
M Schüpbach, H Hummler - Mutation Research/Fundamental and …, 1977 - Elsevier
… of the principal degradation products of the metal salts of ethylenebisdithiocarbamic acid [5,8,15], which are … ETU occurs as an impurity in technical ethylenebisdithiocarbamic acid as …
Number of citations: 18 www.sciencedirect.com
MJD Brand, B Fleet - Analyst, 1970 - pubs.rsc.org
… In the present work these techniques have been extended to the derivatives of ethylenebisdithiocarbamic acid (EDC), the metal salts of which (sodium, manganese and zinc, or …
Number of citations: 17 pubs.rsc.org
SL Graham, KJ Davis, WH Hansen… - Food and cosmetics …, 1975 - Elsevier
… 1), speculating that ethylenebisdithiocarbamic acid readily forms ETU under highly alkaline conditions (pH 10'5) and that ETU obtained under these conditions may be formed from …
Number of citations: 125 www.sciencedirect.com
RS Chhabra, S Eustis, JK Haseman, PJ Kurtz… - … and Applied Toxicology, 1992 - Elsevier
Chronic toxicity and carcinogenicity studies of ethylene thiourea (ETU), 97% pure, were conducted in F344 N rats and B6C3F1 mice of each sex. The major objective of the study was to …
Number of citations: 82 www.sciencedirect.com
WH NEWSOME - Analytical Methods for Pesticides, Plant Growth …, 1963 - Academic Press
Number of citations: 0

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